6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine
Description
6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Properties
Molecular Formula |
C17H16N4OS2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C17H16N4OS2/c1-20-12-6-4-5-7-14(12)23-16(20)18-19-17-21(2)13-9-8-11(22-3)10-15(13)24-17/h4-10H,1-3H3 |
InChI Key |
OMDZPMFRCFZHQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NN=C3N(C4=CC=CC=C4S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine typically involves the condensation of 6-methoxy-3-methylbenzothiazole with 3-methyl-1,3-benzothiazol-2-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its unique electronic properties.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its antimicrobial and muscle relaxant properties.
6-ethoxy-1,3-benzothiazole-2-amine: Used in the synthesis of Schiff base ligands and metal chelates.
Indole Derivatives: Indoles are structurally similar heterocyclic compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine stands out due to its unique combination of functional groups and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
